

A Comprehensive Technical Guide to 3-Ethynylbenzaldehyde

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Compound of Interest

Compound Name: 3-Ethynylbenzaldehyde

Cat. No.: B1333185

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This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and spectral characteristics of **3-ethynylbenzaldehyde**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Physicochemical Properties

3-Ethynylbenzaldehyde is an organic compound featuring both an aldehyde and a terminal alkyne functional group attached to a benzene ring at the meta position. These reactive groups make it a valuable building block in organic synthesis.

Quantitative Data Summary

The key physicochemical properties of **3-ethynylbenzaldehyde** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₆ O	[1]
Molecular Weight	130.14 g/mol	[2]
CAS Number	77123-56-9	
Appearance	Solid	[3]
Melting Point	75-80 °C	[3]
Assay	97%	[3]
InChI	1S/C9H6O/c1-2-8-4-3-5-9(6-8)7-10/h1,3-7H	[2][3]
InChIKey	IGIUWNVGVCNPNV-UHFFFAOYSA-N	[2][3]
SMILES	<chem>O=Cc1cccc(c1)C#C</chem>	[2][3]

Experimental Protocols

Synthesis of 3-Ethynylbenzaldehyde

Method 1: Desilylation of a Protected Intermediate

A common laboratory-scale synthesis involves the deprotection of a silyl-protected acetylene derivative.

Protocol:

- To a solution of 3-(trimethylsilyl)ethynylbenzaldehyde (0.30 g, 1.5 mmol) in tetrahydrofuran (THF, 20 mL) at room temperature, add tetrabutylammonium fluoride (0.78 g, 3.0 mmol) in portions.
- Stir the reaction mixture at room temperature for 3 hours.
- After the reaction is complete, concentrate the mixture under vacuum.

- Purify the residue by column chromatography using a gradient of ethyl acetate in petroleum ether (from 1:20 to 1:10) as the eluent.
- The final product, **3-ethynylbenzaldehyde**, is obtained as a white solid (0.17 g, 88% yield).
[\[1\]](#)

Method 2: Reaction of a Silane Protected Acetylene with 3-Bromobenzaldehyde

An alternative synthesis route has been described which involves the reaction of a silane-protected acetylene with 3-bromobenzaldehyde to form a protected intermediate. This intermediate is then cleaved to generate **3-ethynylbenzaldehyde**, with reported yields of 80%.
[\[4\]](#)

Purification of Aldehydes

A general method for the purification of aldehydes, such as **3-ethynylbenzaldehyde**, involves the formation of a bisulfite adduct.

Protocol:

- React the crude aldehyde with an alkali metal or ammonium bisulfite (or metabisulfite) in the presence of a catalyst, such as an organic quaternary ammonium salt.
- The reaction can be carried out at a temperature between 0°C and 80°C.[\[5\]](#)
- The resulting crystalline bisulfite adduct is isolated by filtration.[\[5\]](#)
- The adduct can be washed with an organic solvent to remove non-aldehyde impurities.[\[5\]](#)
- The purified aldehyde is recovered by decomposing the adduct with an acid (e.g., hydrochloric acid, sulfuric acid) or a base (e.g., sodium hydroxide, sodium carbonate).[\[5\]](#)

Spectroscopic Data

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides characteristic signals for the aldehyde and aromatic protons. A reported ¹H NMR spectrum in DMSO-d₆ shows the following chemical shifts (δ):

- 10.01 ppm (singlet, 1H, aldehyde proton)
- 8.00 ppm (singlet, 1H, aromatic proton)
- 7.93 ppm (doublet, J=7.7Hz, 1H, aromatic proton)
- 7.81 ppm (doublet, J=7.8Hz, 1H, aromatic proton)
- 7.63 ppm (triplet, J=7.7Hz, 1H, aromatic proton)
- 4.38 ppm (singlet, 1H, acetylenic proton)[1]

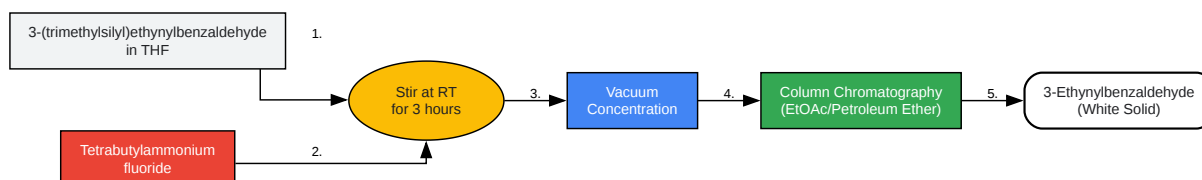
Infrared (IR) Spectroscopy

The infrared spectrum of an aromatic aldehyde like **3-ethynylbenzaldehyde** is expected to show characteristic absorption bands for the different functional groups. For a similar compound, benzaldehyde, the following prominent peaks are observed:

- 3080-3000 cm^{-1} : C-H stretching vibrations from the benzene ring.[6]
- 2880-2650 cm^{-1} : C-H stretching absorptions from the aldehyde group.[6]
- ~1700 cm^{-1} : A strong C=O stretching vibration of the carbonyl group.[6]
- 1625-1440 cm^{-1} : Several absorption bands due to vibrations in the benzene ring.[6]

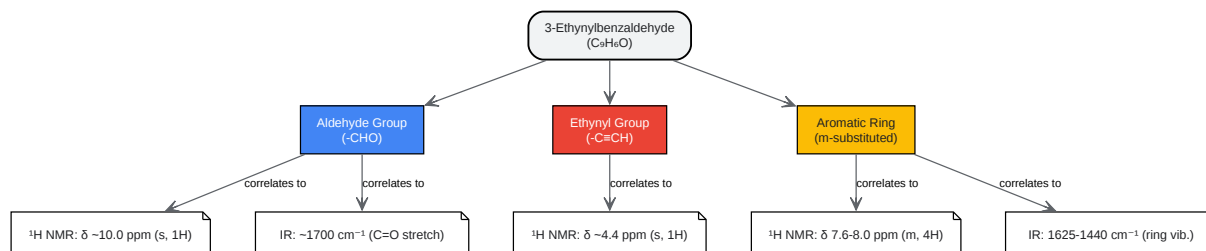
Visualizations

The following diagrams illustrate the synthesis workflow and the relationship between the structure of **3-ethynylbenzaldehyde** and its key spectroscopic signals.



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Caption: Synthesis workflow for **3-ethynylbenzaldehyde** via desilylation.

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